molecular formula C15H14N2O B256789 N'-benzylidene-2-phenylacetohydrazide

N'-benzylidene-2-phenylacetohydrazide

Cat. No. B256789
M. Wt: 238.28 g/mol
InChI Key: MPFFIYHRLWVBBJ-FOWTUZBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzylidene-2-phenylacetohydrazide, also known as benzylidene hydrazide, is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. Benzylidene hydrazide has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N'-benzylidene-2-phenylacetohydrazide hydrazide is not fully understood, but it is believed to involve the inhibition of enzymes such as tyrosinase and urease. Tyrosinase is an enzyme that is involved in the synthesis of melanin, while urease is an enzyme that is involved in the breakdown of urea in the body. Inhibition of these enzymes can lead to various physiological effects such as skin lightening and reduction of ammonia levels in the body.
Biochemical and Physiological Effects:
Benzylidene hydrazide has been found to exhibit various biochemical and physiological effects such as antitumor, antimicrobial, and antifungal activities. It has been shown to inhibit the growth of cancer cells such as human breast cancer cells and colon cancer cells. It has also been found to exhibit antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In addition, N'-benzylidene-2-phenylacetohydrazide hydrazide has been shown to exhibit antifungal activity against various strains of fungi such as Candida albicans and Aspergillus niger.

Advantages and Limitations for Lab Experiments

Benzylidene hydrazide has several advantages for lab experiments such as its ease of synthesis, low cost, and wide range of potential applications. It can be synthesized using simple and readily available starting materials, and the reaction conditions are relatively mild. In addition, N'-benzylidene-2-phenylacetohydrazide hydrazide can be easily modified to introduce various functional groups, which can enhance its properties and potential applications. However, N'-benzylidene-2-phenylacetohydrazide hydrazide also has some limitations for lab experiments such as its low solubility in water and its potential toxicity. It is important to handle N'-benzylidene-2-phenylacetohydrazide hydrazide with care and to follow proper safety protocols when working with this compound.

Future Directions

There are several future directions for the study of N'-benzylidene-2-phenylacetohydrazide hydrazide, including its potential applications in drug discovery, organic synthesis, and material science. One potential direction is the development of new drugs based on N'-benzylidene-2-phenylacetohydrazide hydrazide, which could exhibit improved efficacy and reduced toxicity compared to existing drugs. Another potential direction is the synthesis of new metal complexes based on N'-benzylidene-2-phenylacetohydrazide hydrazide, which could exhibit enhanced catalytic and magnetic properties. Finally, N'-benzylidene-2-phenylacetohydrazide hydrazide could be incorporated into new polymer matrices to enhance their mechanical and thermal properties, leading to new materials with improved performance.

Synthesis Methods

Benzylidene hydrazide can be synthesized through the reaction of benzaldehyde and 2-phenylacetohydrazide in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction takes place under reflux conditions and yields a yellow crystalline solid that is soluble in organic solvents such as ethanol and acetone. The purity of the product can be determined through various analytical techniques such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

Benzylidene hydrazide has been used in various scientific research applications such as drug discovery, organic synthesis, and material science. It has been found to exhibit antitumor, antimicrobial, and antifungal activities, making it a potential candidate for the development of new drugs. It has also been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and magnetic properties. In addition, N'-benzylidene-2-phenylacetohydrazide hydrazide has been incorporated into polymer matrices to enhance their mechanical and thermal properties.

properties

Product Name

N'-benzylidene-2-phenylacetohydrazide

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-phenylacetamide

InChI

InChI=1S/C15H14N2O/c18-15(11-13-7-3-1-4-8-13)17-16-12-14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18)/b16-12+

InChI Key

MPFFIYHRLWVBBJ-FOWTUZBSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=CC=C2

SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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